molecular formula C21H23NO5S B14030066 Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate

Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate

Cat. No.: B14030066
M. Wt: 401.5 g/mol
InChI Key: CGPUBIUKYNRGNP-ZAFBDEJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

The synthesis of Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or by the acid chloride method . The resulting Fmoc-protected amino acid is then reacted with methylsulfinyl butanoate under controlled conditions to yield the final product.

Chemical Reactions Analysis

Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate undergoes various chemical reactions, including:

Scientific Research Applications

This compound is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a protecting group for amino acids, allowing for the sequential addition of amino acids to form peptides. This is crucial in the synthesis of complex peptides and proteins for research in chemistry, biology, and medicine . Additionally, it is used in the development of pharmaceuticals and in the study of protein-protein interactions.

Mechanism of Action

The primary mechanism of action of Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate involves the protection of the amino group of amino acids during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group and the formation of peptide bonds .

Properties

Molecular Formula

C21H23NO5S

Molecular Weight

401.5 g/mol

IUPAC Name

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfinylbutanoate

InChI

InChI=1S/C21H23NO5S/c1-26-20(23)19(11-12-28(2)25)22-21(24)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,22,24)/t19-,28?/m0/s1

InChI Key

CGPUBIUKYNRGNP-ZAFBDEJNSA-N

Isomeric SMILES

COC(=O)[C@H](CCS(=O)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

COC(=O)C(CCS(=O)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.